molecular formula C30H36O6 B1164229 Artemyriantholide D CAS No. 421558-76-1

Artemyriantholide D

Cat. No.: B1164229
CAS No.: 421558-76-1
M. Wt: 492.6 g/mol
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Description

Artemyriantholide D is a sesquiterpene lactone isolated from the plant species Artemisia myriantha. It is known for its complex molecular structure and significant pharmacological properties. The compound has a molecular formula of C30H36O6 and a molecular weight of 492.61 g/mol . This compound is part of a larger family of sesquiterpenes, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Artemyriantholide D involves multiple steps, including the formation of its characteristic sesquiterpene lactone ring system. The synthetic route typically starts with the preparation of a suitable precursor, followed by cyclization and functional group modifications to achieve the final structure. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound is primarily based on extraction from the plant Artemisia myriantha. The extraction process involves harvesting the plant material, drying, and then using solvents like chloroform, dichloromethane, or ethyl acetate to isolate the compound. The crude extract is then purified using chromatographic techniques to obtain this compound in high purity.

Chemical Reactions Analysis

Types of Reactions: Artemyriantholide D undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potential unique biological activities.

Mechanism of Action

Artemyriantholide D exerts its effects through multiple molecular targets and pathways. The sesquiterpene lactone ring system is known to interact with cellular proteins, leading to the inhibition of key signaling pathways involved in inflammation and cell proliferation. The compound has been shown to induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins . Additionally, it exhibits antimicrobial activity by disrupting the cell membrane integrity of pathogens .

Comparison with Similar Compounds

Uniqueness: Artemyriantholide D is unique due to its specific molecular structure, which includes a spiro-lactone ring system. This structural feature contributes to its distinct pharmacological profile, making it a promising candidate for further research and development in various therapeutic areas .

Properties

IUPAC Name

(1R,1'R,2'R,3S,5'S,6S,7S,9'S,10S,10'S,11R,11'R)-2'-hydroxy-2',3,11',12-tetramethyl-6'-methylidenespiro[2,9-dioxatetracyclo[9.3.0.01,3.06,10]tetradec-12-ene-7,15'-8-oxatetracyclo[9.2.2.01,10.05,9]pentadec-12-ene]-7',8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H36O6/c1-15-6-11-30-19(15)21-18(8-10-27(30,5)36-30)29(24(32)35-21)14-28-13-12-25(29,3)22(28)20-17(7-9-26(28,4)33)16(2)23(31)34-20/h6,12-13,17-22,33H,2,7-11,14H2,1,3-5H3/t17-,18+,19+,20-,21-,22-,25+,26+,27-,28-,29+,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIEXIIVSXSCSRL-KYHVQWHXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC23C1C4C(CCC2(O3)C)C5(CC67C=CC5(C6C8C(CCC7(C)O)C(=C)C(=O)O8)C)C(=O)O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC[C@@]23[C@H]1[C@@H]4[C@@H](CC[C@@]2(O3)C)[C@]5(C[C@@]67C=C[C@@]5([C@@H]6[C@@H]8[C@@H](CC[C@@]7(C)O)C(=C)C(=O)O8)C)C(=O)O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H36O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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